molecular formula C23H24N4O3 B2984275 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 898413-42-8

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2984275
CAS No.: 898413-42-8
M. Wt: 404.47
InChI Key: SCCXPTWZHCRNOJ-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, such as those studied by Zarrouk et al. (2014), have been found to act as effective corrosion inhibitors for copper in nitric acid media. These findings suggest that similar compounds could have applications in protecting metals from corrosion in industrial settings (Zarrouk et al., 2014).

Antimicrobial and Antitubercular Activities

Novel carboxamide derivatives of 2-Quinolones have shown promising antibacterial, antifungal, and antitubercular activities. This indicates that N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide could potentially be explored for its efficacy against various microbial infections (Kumar et al., 2014).

Chemosensors

Compounds with quinoline and related structures have been developed as chemosensors for metal ions. For instance, a chemosensor based on a quinoline derivative was synthesized for the detection of Zn2+ in living cells and aqueous solutions, demonstrating the utility of such compounds in environmental monitoring and biomedical applications (Park et al., 2015).

Anticancer Potential

Indole-quinoline-oxadiazole hybrids have been synthesized and evaluated for their anticancer activity. These compounds exhibited potential as cytotoxic agents against cancer cell lines, suggesting a possible area of application for this compound in cancer therapy (Kamath et al., 2016).

Synthesis of Complex Molecules

The compound's structural elements, such as quinoline and indole, are often used in the synthesis of complex molecules with diverse biological activities. This suggests potential applications in synthetic chemistry for the development of new therapeutic agents or materials (Allu & Swamy, 2014).

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15(28)27-12-4-5-16-8-9-18(13-21(16)27)26-23(30)22(29)24-11-10-17-14-25-20-7-3-2-6-19(17)20/h2-3,6-9,13-14,25H,4-5,10-12H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXPTWZHCRNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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